molecular formula C10H16N4O2S B1434467 Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate CAS No. 1772152-77-8

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

Cat. No.: B1434467
CAS No.: 1772152-77-8
M. Wt: 256.33 g/mol
InChI Key: NFNBUQQBXUEVMH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate is a thiazole derivative featuring a piperazine substituent at position 2, an amino group at position 4, and an ethyl ester at position 4. The thiazole scaffold is pharmacologically significant due to its versatile interactions with biological targets, including enzymes and receptors. The piperazine moiety enhances solubility and provides a site for further functionalization, while the amino and ester groups contribute to hydrogen bonding and metabolic stability, respectively .

Properties

IUPAC Name

ethyl 4-amino-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-9(15)7-8(11)13-10(17-7)14-5-3-12-4-6-14/h12H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNBUQQBXUEVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate typically involves:

  • Formation of the thiazole ring through cyclization reactions involving α-haloketones or α-haloesters and thiourea or related sulfur-nitrogen nucleophiles.
  • Introduction of the amino group at the 4-position on the thiazole ring.
  • Substitution or coupling at the 2-position with piperazine or its derivatives.
  • Esterification or retention of the ethyl ester group at the 5-position.

Preparation of Ethyl 2-amino-4-methylthiazole-5-carboxylate as a Key Intermediate

A closely related compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate, serves as a precursor in many syntheses involving thiazole derivatives. A patented method provides a reliable preparation route that can be adapted for the piperazinyl derivative.

Process Highlights:

  • Solvent system: Ethanol is used to prepare a 10-35% (mass fraction) ethyl acetate solution.
  • Reagents: Thiourea (thiocarbamide) and sodium carbonate are added to the solution.
  • Reaction: Ethyl 2-chloroacetoacetate is added dropwise at 40-55 °C, followed by heating at 60-70 °C for 5-5.5 hours.
  • Work-up: Partial distillation to remove solvent, filtration, pH adjustment to 9-10 with caustic soda, stirring, filtration, and vacuum drying.
  • Yield and purity: The method achieves over 98% yield with a melting point of 172-173 °C.
Step Conditions Details
1 Ethanol solvent, 10-35% ethyl acetate solution Add thiourea and sodium carbonate (weight ratio sodium carbonate to 2-chloroacetyl acetacetic ester: 0.01-0.1)
2 40-55 °C Dropwise addition of ethyl 2-chloroacetoacetate over 20-30 min
3 60-70 °C, 5-5.5 h Thermal insulation reaction
4 Room temperature Partial solvent removal, filtration
5 pH 9-10, caustic soda Stirring 0.5 h, filtration, vacuum drying

This method is efficient, uses mild conditions, and provides high purity product suitable for further functionalization.

Introduction of Piperazine Group at the 2-Position

The incorporation of the piperazin-1-yl substituent at the 2-position of the thiazole ring can be achieved via nucleophilic substitution or coupling reactions on appropriately activated thiazole intermediates.

A key approach involves:

  • Starting from 2-chlorothiazole derivatives, which undergo nucleophilic substitution with piperazine.
  • Alternatively, coupling reactions of 2-amino-thiazole esters with piperazine derivatives under basic conditions.

For example, in the synthesis of dasatinib (a structurally related compound), the 2-position of the thiazole ring is functionalized with a 1-(2-hydroxyethyl)piperazine moiety via condensation reactions after intermediate preparation.

Efficient One-Pot Synthesis via α-Bromination and Thiourea Cyclization

A novel and efficient preparation method for 2-aminothiazole-5-carboxylates involves:

  • Electrophilic α-bromination of β-ethoxyacrylate or β-ethoxyacrylamide derivatives using N-bromosuccinimide (NBS).
  • Subsequent one-pot treatment with thiourea to form the thiazole ring.

This method avoids the need for protecting groups and harsh reagents like n-BuLi or NaH, making it suitable for large-scale synthesis.

Key Reaction Sequence:

Step Reagents/Conditions Outcome
1 β-Ethoxyacrylate or β-ethoxyacrylamide + NBS (in dioxane-water) α-Bromination
2 Addition of thiourea, heating to 80 °C Thiazole ring formation

The resulting 2-aminothiazole-5-carboxylate can then be functionalized further, including coupling with piperazine derivatives.

This method was successfully applied in the synthesis of dasatinib intermediates, demonstrating high yields (up to 95%) and selectivity without side reactions such as N-bromination or aromatic bromination.

Coupling Reactions for Final Functionalization

After obtaining the 2-aminothiazole-5-carboxylate core, the piperazinyl group is introduced by coupling with appropriate pyrimidine or other heterocyclic moieties bearing piperazine substituents.

  • Bases such as sodium tert-butoxide (NaO-tBu) in tetrahydrofuran (THF) facilitate these coupling reactions.
  • Reactions proceed smoothly at mild temperatures (10 °C to room temperature) with high isolated yields (around 86%).
  • Subsequent steps may involve further functional group transformations to yield the final compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Ethanol/ethyl acetate solution with thiourea and sodium carbonate Ethyl 2-chloroacetoacetate, thiourea, sodium carbonate 40-70 °C, 5-5.5 h >98% Mild conditions, high purity, suitable for scale-up
α-Bromination of β-ethoxyacrylate + thiourea NBS, dioxane-water, thiourea Room temp to 80 °C 91-95% One-pot, no protecting groups, scalable, applied to dasatinib synthesis
Nucleophilic substitution/coupling with piperazine 2-chlorothiazole derivatives, piperazine Mild heating, base-mediated 74-86% Enables introduction of piperazinyl group, used in kinase inhibitor synthesis

Research Findings and Practical Considerations

  • The use of ethanol and ethyl acetate as solvents provides an environmentally friendly and industrially feasible medium.
  • Reaction temperatures are moderate, reducing energy consumption and improving safety.
  • The presence of sodium carbonate optimizes the reaction by neutralizing acidic by-products.
  • The α-bromination/thiourea method offers a streamlined synthesis with fewer steps and avoids hazardous reagents.
  • Coupling with piperazine derivatives requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.
  • The methodologies have been validated in the synthesis of complex pharmaceutical agents, underscoring their robustness and applicability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate is primarily explored for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that this compound can act as an enzyme inhibitor or receptor modulator, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds based on the thiazole scaffold have been tested for their effects on A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death. Studies have indicated that modifications to the piperazine group can enhance antimicrobial activity, providing a pathway for the development of new antibiotics .

Biochemical Research

This compound plays a vital role in biochemical pathways, influencing enzyme activity and cellular processes. It has been shown to modulate key signaling pathways, impacting gene expression and cellular metabolism. For example, it can affect the activity of kinases involved in cancer progression, making it a target for further investigation in cancer therapy .

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its unique structure allows chemists to create complex organic molecules through various reactions such as oxidation, reduction, and substitution. The compound's versatility makes it valuable in the development of new materials and chemical processes .

Case Study 1: Antitumor Activity Assessment

In a study by El-Messery et al., a series of aminothiazoles were synthesized and evaluated for their antitumor activity at a concentration of 10 µM. The results indicated that certain derivatives displayed enhanced biological activity compared to others, suggesting that structural modifications can significantly influence efficacy .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated potent activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 of the thiazole ring critically influences electronic properties, solubility, and biological activity.

Compound Name Substituent at Position 2 Key Properties Reference
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate Piperazine (bicyclic amine) Enhanced solubility due to basic nitrogen atoms; potential for further derivatization .
Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate Pyrrolidine (5-membered ring) Reduced steric hindrance compared to piperazine; moderate basicity .
Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate Diethylamino (linear alkyl chain) Increased lipophilicity; may reduce solubility in aqueous systems .
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Methylthio (S-containing group) Electron-withdrawing effects; potential for thiol-mediated interactions .

Key Observations :

  • Piperazine derivatives exhibit superior solubility and versatility in drug design compared to pyrrolidine or diethylamino analogs.
  • Methylthio groups introduce electron-withdrawing effects, which may alter reactivity or binding affinity .

Substituent Variations at Position 4

The amino group at position 4 is a conserved feature in many analogs, but its substitution pattern varies:

Compound Name Substituent at Position 4 Key Properties Reference
Ethyl 4-amino-2-(4-pyridinyl)thiazole-5-carboxylate Amino Facilitates hydrogen bonding; common in kinase inhibitors .
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Methyl Increased hydrophobicity; may enhance membrane permeability .
Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylate Phenoxymethyl Demonstrated PTP1B inhibition (IC50 = 4.46 μM) with para-substituted aryl groups .

Key Observations :

  • The amino group at position 4 enhances hydrogen bonding, critical for target engagement in enzyme inhibitors.
  • Methyl or phenoxymethyl groups trade hydrogen-bonding capacity for lipophilicity, influencing pharmacokinetics .

Biological Activity

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential applications in various fields such as pharmacology and biochemistry.

Overview of the Compound

This compound features a thiazole ring, an amino group, and a piperazine moiety, making it a versatile scaffold for drug development. Its structural characteristics allow for interactions with various biological targets, contributing to its potential therapeutic effects.

Enzyme Interactions

The compound has been shown to interact with several enzymes, influencing their activity. For example, it can inhibit enzymes involved in metabolic pathways, which may alter metabolic flux and cellular homeostasis.

Cell Signaling Modulation

This compound affects cell signaling pathways by modulating the activity of key signaling molecules. This modulation can lead to significant changes in gene expression and cellular metabolism, indicating its potential role in therapeutic interventions .

Cellular Effects

Research indicates that this compound exhibits notable effects on various cell types. It influences cell proliferation and apoptosis, making it a candidate for anticancer therapies. In vitro studies have demonstrated its ability to induce cell death in cancer cell lines through mechanisms involving apoptosis and necrosis .

The molecular mechanism by which this compound exerts its biological effects involves several key processes:

  • Binding to Biomolecules : The compound binds to specific enzymes and receptors, altering their function. This binding can inhibit enzymatic activity or block receptor-mediated signaling pathways.
  • Influencing Gene Expression : By modulating transcription factors and other regulatory proteins, the compound can affect gene expression patterns associated with growth and survival in cancer cells .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of HepG2 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colorectal cancer) cells.

Cell Line IC50 Value (µM) Mechanism of Action
HepG215Induction of apoptosis
MCF720Inhibition of cell cycle progression
HCT11618Modulation of signaling pathways

These results suggest that the compound’s structural features contribute significantly to its anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. It exhibits activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism Zone of Inhibition (mm) Activity Level
Staphylococcus aureus15Moderate
Escherichia coli12Weak

These findings highlight the potential use of this compound as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : Another investigation reported that modifications to the piperazine moiety enhanced antimicrobial properties against resistant strains of bacteria, suggesting avenues for drug design focused on overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate to achieve high purity and yield?

  • Methodological Answer : Multi-step synthesis is typically required, involving (1) thiazole ring formation via cyclization of thiourea derivatives and (2) piperazine substitution. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation) .
  • pH optimization : Use buffered conditions (pH 6–7) during piperazine coupling to prevent protonation of the amine group, enhancing nucleophilic substitution .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine NH at δ 1.8–2.2 ppm; thiazole C=O at ~165 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₀H₁₆N₄O₂S) .
  • X-ray crystallography : Resolves bond angles and dihedral distortions in the thiazole-piperazine core, critical for understanding reactivity .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the piperazine-thiazole motif’s affinity for ATP-binding pockets:

  • In vitro kinase assays : Use recombinant enzymes (e.g., EGFR or CDK2) with ADP-Glo™ detection .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 μM concentrations .

Advanced Research Questions

Q. How does the piperazine moiety influence the compound’s reaction mechanisms in nucleophilic substitution?

  • Methodological Answer : The piperazine’s secondary amine acts as a strong nucleophile. Kinetic studies using polar aprotic solvents (DMF, DMSO) show:

  • Steric effects : Bulky substituents on piperazine reduce SN2 reactivity by 30–50% .
  • pH-dependent reactivity : Protonation below pH 6.5 diminishes nucleophilicity, requiring base additives (e.g., K₂CO₃) for deprotonation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Methodological Answer : Discrepancies often arise from substituent electronic vs. steric effects. Systematic approaches include:

  • Comparative molecular field analysis (CoMFA) : Model electrostatic/hydrophobic contributions of substituents (e.g., 4-amino vs. 4-nitro groups) .
  • Free-Wilson analysis : Quantify bioactivity contributions of individual moieties (e.g., piperazine’s role in solubility vs. thiazole’s in target binding) .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled receptors (e.g., serotonin 5-HT₆). Key docking parameters: grid size 25 ų, exhaustiveness = 20 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD (<2.0 Å indicates stable binding) .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Thermal stability : Conduct TGA/DSC (heating rate 10°C/min, N₂ atmosphere). Degradation onset >200°C suggests suitability for oral formulations .
  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor decomposition via HPLC. Piperazine derivatives often degrade <10% at pH 7.4 .

Q. How do conflicting reports on its antimicrobial vs. anticancer efficacy inform target prioritization?

  • Methodological Answer : Divergent bioactivities stem from off-target effects. Prioritize targets via:

  • Selectivity profiling : Compare IC₅₀ values across 100+ kinases/enzymes (e.g., Eurofins Panlabs panel) .
  • Transcriptomic analysis : Treat cell lines (e.g., Jurkat) and analyze RNA-seq data to identify upregulated/downregulated pathways .

Notes

  • Evidence Curation : Excluded data from () per reliability guidelines.
  • Methodological Rigor : Prioritized peer-reviewed synthesis protocols (e.g., multi-step reactions in ) and validated analytical techniques (NMR, HRMS).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.